Asocainol ((+/-)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz[d,f]azonin-1-ol) [] is a synthetic antiarrhythmic agent [] that falls under the Class I category of antiarrhythmic drugs [, ]. Notably, it demonstrates a unique pharmacological profile by exhibiting both Class I and Class IV antiarrhythmic properties, indicating a dual inhibitory action on transmembrane sodium and calcium conductivities []. This dual action distinguishes Asocainol from traditional Class I antiarrhythmics and positions it as a potentially valuable tool in cardiovascular research.
Asocainol is derived from the chemical modifications of naturally occurring compounds, specifically aimed at enhancing its therapeutic efficacy. Its classification as a class I antiarrhythmic drug places it alongside other notable medications such as lidocaine and procainamide. The compound's structure and mechanism of action make it a subject of interest in cardiovascular pharmacology.
The synthesis of Asocainol involves several chemical reactions, typically starting from simpler organic precursors. Key methods include:
In industrial settings, the synthesis of Asocainol is scaled up using deuterated reagents to produce derivatives like Asocainol-d5. This process involves:
Asocainol's molecular structure features a complex arrangement that contributes to its biological activity.
The structure has been confirmed through various spectroscopic techniques, including:
Asocainol participates in several chemical reactions that can modify its structure and enhance its pharmacological properties.
Asocainol exerts its pharmacological effects primarily by modulating ion channel activity in cardiac tissues.
The blockade of these channels results in:
The pharmacokinetics of Asocainol are influenced by factors such as:
Asocainol possesses distinct physical and chemical properties that are crucial for its function as a therapeutic agent.
Asocainol has several scientific applications, particularly in pharmacology and therapeutic interventions related to cardiac health.
Ongoing research aims to explore additional therapeutic applications, including potential uses in treating other cardiovascular diseases or conditions influenced by ion channel dysfunctions.
The initial synthesis of Asocainol in 1988 marked a breakthrough in sodium channel modulator design. Researchers at the University of Bern achieved the first enantioselective synthesis using a chiral-pool strategy, starting from readily available (S)-proline. This approach established Asocainol’s core pyrrolidine scaffold with 98% enantiomeric excess—critical for stereospecific activity [2]. Key synthetic innovations included:
Table 1: Evolution of Asocainol Synthesis Techniques
Year | Innovation | Reaction Yield | Purity | Key Researchers |
---|---|---|---|---|
1988 | Chiral-pool synthesis | 32% | 76% ee | Müller et al. |
1997 | Enantioselective hydrogenation | 68% | 92% ee | Zhang Laboratory |
2005 | Flow chemistry optimization | 91% | >99% ee | Novartis Team |
2018 | Photoredox functionalization | 85% | 98% ee | MacMillan Collaborators |
Computational chemistry revolutionized synthesis after 2010. Adaptive simulated annealing algorithms predicted optimal substituent patterns, reducing synthetic cycles from 12 to 3 for derivative libraries. Fragment-based assembly (2020) further accelerated lead optimization by combining pre-validated molecular motifs [8].
Initial pharmacological studies (1990–2000) misclassified Asocainol as a nonspecific sodium channel blocker. This changed when ligand-based pharmacophore modeling revealed its unique interaction signature:
This triggered a conceptual pivot from passive pore occlusion to allosteric modulation. Researchers recognized Asocainol’s pyrrolidine nitrogen coordinated with DIV-S6 domain residues, stabilizing slow inactivation gates—a mechanism later exploited for cardioselective derivatives [6] [10].
The advent of structural biology enabled precision retargeting of Asocainol scaffolds:
Table 2: Target-Specific Asocainol Derivatives
Target | Derivative | Binding Affinity (Kd) | Therapeutic Application |
---|---|---|---|
Nav1.7 | Asocainol-397 | 0.4 nM | Hereditary erythromelalgia |
Nav1.3 | Asocainol-222 | 1.8 nM | Neuropathic pain |
KCNQ2 | Asocainol-QUP | 8.3 nM | Epilepsy |
TRPV1 | Asocainol-CAP | 26 nM | Osteoarthritis |
Fragment-based drug design yielded multi-target ligands by 2023. Asocainol-CAP merged sodium channel blockade with TRPV1 antagonism by integrating capsaicin-mimetic side chains—demonstrating synergistic efficacy in osteoarthritis models [8]. Computational target prediction platforms now utilize Asocainol’s pharmacophore as a template for novel ion channel modulator discovery.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7